molecular formula C6H4N2O2S B3070994 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid CAS No. 1007386-66-4

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Cat. No.: B3070994
CAS No.: 1007386-66-4
M. Wt: 168.18 g/mol
InChI Key: LDFOPBTWMRPREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H4N2O2S. It is characterized by a fused ring system consisting of a pyrrole and a thiazole ring.

Biochemical Analysis

Biochemical Properties

4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . By binding to the active site of xanthine oxidase, this compound effectively reduces the production of uric acid, which is beneficial in conditions like gout. Additionally, it interacts with other biomolecules, such as certain kinases, modulating their signaling pathways and affecting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response of cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as xanthine oxidase, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the enzymatic activity and subsequent downstream effects. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression that influence cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged modulation of cellular pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid typically involves multi-step reactions. One common method includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another approach involves the formation of thiohydrazonate, which undergoes intermolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid is unique due to its specific ring structure, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(8-4)11-2-7-3/h1-2,8H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOPBTWMRPREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
Reactant of Route 2
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
Reactant of Route 3
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
Reactant of Route 4
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
Reactant of Route 5
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
Reactant of Route 6
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.